1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione
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Description
1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C27H29N3O3 and its molecular weight is 443.547. The purity is usually 95%.
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Biological Activity
The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethane-1,2-dione is a complex organic molecule with potential biological activities. Its structure incorporates an indole core and various functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H28N4O3 with a molecular weight of approximately 432.52 g/mol. The structure includes an azepane ring and an indole moiety, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
- Antioxidant Activity : Compounds with indole structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound display a range of biological activities:
Antimicrobial Activity
Studies have shown that indole derivatives possess significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some indole derivatives have demonstrated MIC values less than 12.5 µg/ml against various bacterial strains .
Anticancer Properties
Indole-based compounds have been extensively studied for their anticancer potential:
- Cell Proliferation Inhibition : Research indicates that certain indole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis .
Neuroprotective Effects
Indoles are also being explored for their neuroprotective effects:
- Cognitive Function Improvement : Some studies suggest that these compounds may enhance cognitive function and protect against neurodegeneration .
Case Studies
Several case studies highlight the biological activity of related compounds:
Properties
IUPAC Name |
1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c31-25(28-14-7-1-2-8-15-28)19-30-18-23(22-11-5-6-12-24(22)30)26(32)27(33)29-16-13-20-9-3-4-10-21(20)17-29/h3-6,9-12,18H,1-2,7-8,13-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJOLNLVFQDQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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